Fecosterol

Catalog No.
S584979
CAS No.
516-86-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fecosterol

Fecosterol (CAS 516-86-9) solves critical challenges in antifungal resistance research and sterol analytics. Substituting with ergosterol or crude mixtures invalidates enzymatic assays and chromatographic separation. This high-purity standard ensures accurate data:

  • ERG2 substrate for in vitro isomerase inhibition screening.
  • Biomarker for polyene resistance-accumulation pinpoints ERG2/ERG6 mutations.
  • LC-MS/GC-MS calibrant resolving fecosterol from episterol in lipid extracts.

Guaranteed identity and purity for reproducible results.

CAS Number

516-86-9

Product Name

Fecosterol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1

InChI Key

SLQKYSPHBZMASJ-QKPORZECSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Synonyms

5α-Ergosta-8,24(28)-dien-3β-ol; Faecosterin; Fecosterin; Fecosterol; Δ8,24(28)-ergostadienol

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

The exact mass of the compound Fecosterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Cholestenes - Supplementary Records. It belongs to the ontological category of 3beta-sterol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg

Fecosterol (CAS 516-86-9) is a highly specific 3β-sterol intermediate in the fungal ergosterol biosynthesis pathway, characterized by a methylidene group at C-24 and a double bond at C-8 [1]. As the direct product of zymosterol methylation by ERG6 and the obligate substrate for the C-8 sterol isomerase (ERG2), fecosterol plays a critical role in fungal membrane integrity and sterol metabolism [1]. In industrial and academic procurement, it is primarily sourced as a high-purity reference standard for lipidomics, a specific substrate for in vitro enzymatic assays, and a definitive biomarker for evaluating antifungal drug resistance mechanisms—particularly those involving polyenes and morpholines [2].

Research Fit

Fungal-specific C28 sterol intermediate – downstream of ERG6 methylation, absent in mammalian pathways
Distinct Δ8 isomer resolvable from episterol (Δ7) in GC-MS sterol profiles
Esterified in lipid particles – supports subcellular trafficking studies

Substituting fecosterol with downstream end-products like ergosterol or generic sterols like cholesterol fundamentally invalidates targeted metabolic studies and resistance profiling [1]. In drug discovery, resistance to polyenes (e.g., Amphotericin B) or morpholines often manifests through ERG2 mutations, leading to the complete depletion of ergosterol and the diagnostic accumulation of fecosterol [2]. Using ergosterol as a generic baseline cannot quantify this pathway block. Furthermore, in mass spectrometry and chromatographic lipid profiling, fecosterol and its immediate isomer episterol require exact, pure reference standards to resolve overlapping retention times and fragmentation patterns, making crude sterol mixtures scientifically unusable for precise metabolic mapping [3].

Substitution Risk

Target Compound Fecosterol (Δ8)
ERG6 product; lipid particle localization; Ki=72 μM for 24-SMT
Analog Risk Ergosterol
Terminal pathway product; plasma membrane dominant; Ki=20 μM – not interchangeable for ERG6 feedback assays
Target Compound Fecosterol (Δ8)
Direct C24-methylation product; ERG6-dependent
Analog Risk Episterol (Δ7)
ERG2 isomerization product; chromatographically distinct; peak misassignment risk in GC-MS
Target Compound Fecosterol
Fungi-specific intermediate; accumulates in erg3 mutants
Analog Risk Zymosterol
Upstream shared intermediate; does not report on ERG6 activity or thermotolerance sterol shift

Substrate Specificity for ERG2 Isomerase Assays

In biochemical assays evaluating fungal sterol biosynthesis, fecosterol serves as the exclusive natural substrate for the C-8 sterol isomerase (ERG2), which catalyzes the isomerization of the C-8(9) double bond to the C-7(8) position to form episterol [1]. Recombinant enzymatic studies demonstrate that ERG2 exhibits strict substrate specificity, with fecosterol yielding a defined turnover rate, whereas downstream sterols like ergosterol or upstream precursors like zymosterol yield zero isomerase activity [2].

Evidence DimensionERG2 Isomerase Catalytic Turnover
Target Compound DataFecosterol: Active substrate for C-8 to C-7 isomerization
Comparator Or BaselineErgosterol / Zymosterol: 0% conversion (non-substrates)
Quantified DifferenceAbsolute requirement of fecosterol for ERG2 assay functionality
ConditionsIn vitro recombinant ERG2 enzyme assay

Procurement of pure fecosterol is mandatory for laboratories screening novel ERG2 inhibitors or characterizing mutant isomerase kinetics, as substitute sterols cannot initiate the reaction.

Fungi-Specific Step
Class-level inference
ERG6-catalyzed C24-methylation absent in mammals; ΔCgerg6 mutant shows virulence attenuation (25–30% larval survival vs. parental)
Validates fecosterol as ERG6 target engagement biomarker; negative control for mammalian sterolomic studies.
Galleria mellonella model; pathway divergence context.

Diagnostic Biomarker for Amphotericin B Resistance

Fecosterol is a critical quantitative biomarker for identifying specific mechanisms of polyene antifungal resistance[1]. Clinical isolates of Candida species with ERG2 mutations exhibit reduced susceptibility to Amphotericin B. Lipidomic profiling reveals that these resistant strains show a near-complete depletion of ergosterol (dropping from >64% of total sterols in wild-type to undetectable levels) and a massive compensatory accumulation of fecosterol and related ergosta-type sterols [2].

Evidence DimensionCellular Sterol Accumulation Profile
Target Compound DataFecosterol: Massive accumulation in ERG2-mutant resistant strains
Comparator Or BaselineErgosterol: Undetectable in resistant strains (vs. >64% in wild-type)
Quantified DifferenceComplete shift from ergosterol-dominant to fecosterol-dominant sterol profile
ConditionsLipidomic profiling of Amphotericin B-resistant Candida clinical isolates

Analytical labs must procure fecosterol standards to accurately quantify this metabolic shift and diagnose ERG2-mediated antifungal resistance.

24-SMT Inhibition Ki
Head-to-head
Fecosterol Ki = 72 μM
Ergosterol Ki = 20 μM; cholesterol/sitosterol no inhibition
3.6-fold product inhibition difference; supports fecosterol as pathway-specific reference inhibitor for 24-SMT assays.
Purified CaSMT enzyme; zymosterol substrate.

Chromatographic Separation from Episterol

In high-resolution gas chromatography-mass spectrometry (GC-MS) workflows, fecosterol and its isomer episterol present nearly identical mass fragmentation patterns due to their shared molecular weight (398.67 g/mol) and structural similarity [1]. Accurate quantification requires pure reference standards to establish exact retention times. Without a high-purity fecosterol standard, analytical platforms cannot reliably differentiate the C-8(9) double bond of fecosterol from the C-7(8) double bond of episterol, leading to conflated metabolic data in sterol profiling [2].

Evidence DimensionGC-MS Retention Time Calibration
Target Compound DataFecosterol: Provides exact retention time for C-8(9) isomer
Comparator Or BaselineEpisterol / Crude Extracts: Overlapping peaks without standard calibration
Quantified DifferenceEnables baseline resolution of structural isomers
ConditionsGC-MS lipidomic profiling of fungal extracts

Procuring high-purity fecosterol is essential for metabolomics core facilities to calibrate instruments and prevent misidentification of closely related sterol isomers.

Thermotolerance Sterol Shift
Cross-study comparable
Ergosterol → fecosterol dominance in evolved S. cerevisiae at ≥40°C
Demonstrates fecosterol as functional membrane sterol under stress; analytical marker for yeast strain engineering.
Adaptive laboratory evolution; erg3 mutation context.
Phytosterolemia Accumulation
Supporting evidence
Fecosterol/episterol detected as major novel serum sterol in patient; absent in healthy controls
Fungal-origin sterol marker orthogonal to plant sterol panels; may support differential biomarker research.
Human serum GC-MS case study; requires independent validation.
Subcellular Localization
Head-to-head
Lipid particles: esterified fecosterol, zymosterol, episterol; plasma membrane: free ergosterol
Compartment-specific tracking: fecosterol as lipid droplet marker distinct from ergosterol plasma membrane pool.
S. cerevisiae organelle fractionation; GC-MS profiling.
Δ8 vs. Δ7 Isomer ID
Class-level inference
Fecosterol (Δ8, ERG6 product) and episterol (Δ7, ERG2 product) resolve as distinct GC-MS peaks; [M]•+ m/z = 470
Chromatographic resolution essential; using one isomer as surrogate risks peak misassignment and pathway flux errors.
Requires authentic reference standard for each isomer.

In Vitro Screening of ERG2 Inhibitors

Fecosterol is the essential substrate for high-throughput screening of novel antifungal compounds targeting the C-8 sterol isomerase (ERG2), such as next-generation morpholines. Procurement of the pure compound ensures reliable baseline kinetics that cannot be achieved with downstream sterols [1].

Diagnostic Profiling of Antifungal Resistance

Used as a quantitative reference standard in clinical mycology labs to detect ERG2 or ERG6 mutations in polyene-resistant Candida and Cryptococcus strains by measuring the diagnostic accumulation of fecosterol in place of ergosterol [2].

Fungal Lipidomics and Metabolomics Calibration

Procured by analytical core facilities to calibrate GC-MS and LC-MS instruments, ensuring the accurate chromatographic separation of fecosterol from its structural isomer, episterol, in complex biological matrices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ERG6 target engagement assays
Product-inhibition reference standard
24-SMT activity in fungal cultures; Ki benchmark
GC-MS / LC-MS sterolomics
Authentic Δ8 isomer standard
Peak assignment vs. episterol; quantification in erg mutant profiles
Yeast thermotolerance engineering
Sterol composition marker
Fecosterol/ergosterol ratio under heat stress; erg3 mutation impact
Subcellular sterol trafficking
Lipid particle esterified sterol tracer
Compartment-specific distribution vs. plasma membrane ergosterol

XLogP3

8.1

Other CAS

516-86-9

Wikipedia

Fecosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]
Morris, D C; Safe, S; Subden, R E; Detection of the ergosterol and episterol isomers lichesterol and fecosterol in nystatin-resistant mutants of Neurospora crassa, Biochemical Genetics, 126, 459-466. DOI:10.1007/bf00486063 PMID:4282021

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